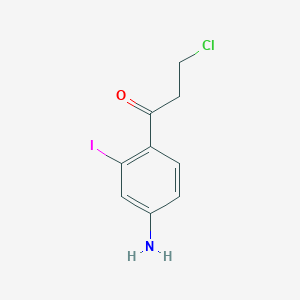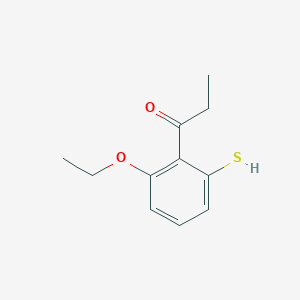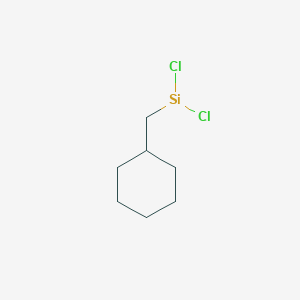
CID 22637269
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 22637269, also known as 23-nordeoxycholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. They are synthesized in the liver from cholesterol and stored in the gallbladder. 23-nordeoxycholic acid is a modified form of deoxycholic acid, which is one of the primary bile acids produced by the liver.
Méthodes De Préparation
The synthesis of 23-nordeoxycholic acid typically involves the chemical modification of deoxycholic acid. The process includes several steps such as oxidation, reduction, and substitution reactions. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
23-nordeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
23-nordeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives.
Biology: It is used to study the role of bile acids in various biological processes, including lipid metabolism and cell signaling.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
Mécanisme D'action
The mechanism of action of 23-nordeoxycholic acid involves its interaction with specific molecular targets and pathways. Bile acids, including 23-nordeoxycholic acid, activate nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These receptors regulate the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis.
Comparaison Avec Des Composés Similaires
23-nordeoxycholic acid is similar to other bile acid derivatives such as deoxycholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. it has unique structural modifications that may confer distinct biological activities. For example, 23-nordeoxycholic acid has been shown to have different binding affinities for bile acid receptors compared to other bile acids, which may result in unique therapeutic effects.
Similar compounds include:
- Deoxycholic acid
- Chenodeoxycholic acid
- Ursodeoxycholic acid
These compounds share similar chemical structures but differ in their specific functional groups and biological activities.
Propriétés
Formule moléculaire |
C7H13Cl2Si |
|---|---|
Poids moléculaire |
196.17 g/mol |
InChI |
InChI=1S/C7H13Cl2Si/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |
Clé InChI |
GZQTYVHQTGLVRE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




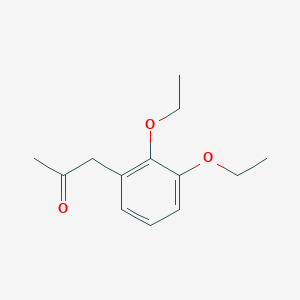
![1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)

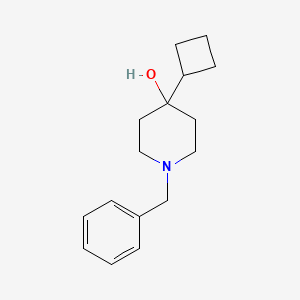
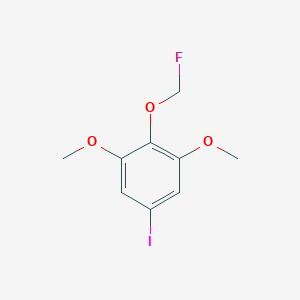
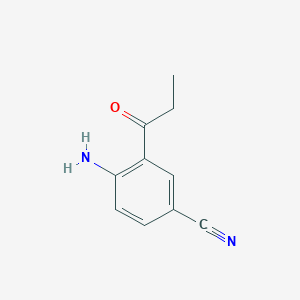
![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
